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3-Amino-3-cyclopropylbutan-2-one

Cat. No.: B13182349
M. Wt: 127.18 g/mol
InChI Key: AKRRBEXZLIOEGD-UHFFFAOYSA-N
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Description

Significance of Alpha-Amino Ketone Frameworks in Chemical Synthesis

The α-amino ketone moiety is a pivotal structural unit in organic chemistry, serving as a versatile building block for the synthesis of a wide array of more complex molecules, particularly nitrogen-containing heterocycles and natural products. nih.gov These compounds are characterized by an amino group positioned on the carbon atom alpha to a carbonyl group.

The presence of these two functional groups in such proximity imparts a unique reactivity profile. α-Amino ketones are precursors to a variety of important compounds:

Synthesis of Heterocycles: They are key intermediates in the synthesis of imidazoles, oxazoles, pyrazines, and other heterocyclic systems which form the core of many pharmaceutical agents.

Peptide Chemistry: Protected α-amino ketones are valuable intermediates in the synthesis of peptide analogues and protease inhibitors. nih.gov

Natural Product Synthesis: The α-amino ketone framework is found in numerous natural products and serves as a crucial starting point for their total synthesis. nih.gov

The synthesis of α-amino ketones can be achieved through several methods, including the direct α-amination of ketones, often catalyzed by transition metals like copper or iron. Current time information in Santa Cruz, CA, US. Other approaches involve starting from natural α-amino acids, which allows for the preparation of enantiomerically pure α-amino ketones. bldpharm.com This is typically achieved by protecting the amine, converting the carboxylic acid to a derivative like a Weinreb amide, and then reacting it with an organometallic reagent. nih.gov

Role of the Cyclopropyl (B3062369) Moiety in Molecular Design and Reactivity

The cyclopropyl group, a three-membered carbocyclic ring, is a highly valuable substituent in modern drug design and organic synthesis. mdpi.comnih.gov Its incorporation into a molecule can profoundly influence its chemical and biological properties. nih.gov

Structural and Physicochemical Properties: The unique characteristics of the cyclopropyl ring stem from its significant ring strain (approximately 27.5 kcal/mol) and the resulting 60° internal bond angles. nih.gov This strain leads to several key features:

Conformational Rigidity: The ring is a planar and rigid structure, which can help to lock a molecule into a specific conformation, potentially leading to a more favorable binding with a biological target. nih.govnih.gov

Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. This can improve a drug candidate's half-life.

Modulation of Lipophilicity: A cyclopropyl group can be used as a bioisosteric replacement for other groups like isopropyl or phenyl to fine-tune a molecule's lipophilicity and solubility. nih.govnih.gov

Reactivity: The high ring strain and enhanced p-character of the C-C bonds make cyclopropyl groups reactive under specific conditions. Cyclopropyl ketones, in particular, can undergo a variety of transformations:

Ring-Opening Reactions: Under acidic, thermal, or photochemical conditions, the cyclopropane (B1198618) ring can open, providing pathways to different molecular scaffolds.

Cycloadditions: Cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with alkenes and alkynes, enabling the efficient construction of complex, sp³-rich cyclopentane (B165970) structures.

Nickel-Catalyzed Dimerization: In the presence of nickel catalysts, aryl cyclopropyl ketones have been shown to undergo dimerization to form trisubstituted cyclopentanes.

The following table summarizes the key attributes the cyclopropyl moiety imparts to a molecule.

AttributeDescriptionSource(s)
Potency Enhancement Provides conformational constraint, leading to more favorable receptor binding. nih.govnih.gov
Metabolic Stability Stronger C-H bonds resist CYP450-mediated oxidation. nih.gov
Solubility/Lipophilicity Can serve as a less lipophilic replacement for isopropyl or phenyl groups. nih.govnih.gov
Reduced Off-Target Effects Strategic placement can improve selectivity for the target receptor. mdpi.comnih.gov
Unique Reactivity Ring strain allows for unique synthetic transformations like ring-openings and cycloadditions.
Brain Permeability Can be used to increase a molecule's ability to cross the blood-brain barrier. nih.gov

Overview of Research Trajectories for 3-Amino-3-cyclopropylbutan-2-one and Analogous Structures

The primary research trajectory would likely involve its synthesis and subsequent use as a building block. A plausible synthetic route could involve the addition of a cyclopropyl Grignard or organolithium reagent to a protected α-amino nitrile derived from alanine, followed by hydrolysis. Another approach could be the amination of a pre-formed α-cyclopropyl ketone.

Research into analogous structures provides insight into the potential properties and applications of this compound. The table below lists some related compounds found in chemical databases.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Amino-1-cyclopropylbutan-1-one Current time information in Santa Cruz, CA, US.C₇H₁₃NO127.181595933-20-2
3-Amino-1-cyclopropyl-3-phenylbutan-2-one C₁₃H₁₇NO203.28116564030-8
3-Amino-1-cyclobutyl-3-cyclopropylbutan-2-one C₁₁H₁₉NO181.27116558426-6

The research interest in these types of molecules would likely focus on several key areas:

Medicinal Chemistry: Exploring its potential as a scaffold for developing novel therapeutic agents. The combination of the rigid cyclopropyl group and the versatile α-amino ketone handle makes it an attractive starting point for creating libraries of compounds for screening against various biological targets.

Catalysis and Synthesis: Investigating the reactivity of the cyclopropyl ketone under various catalytic conditions (e.g., using samarium(II) iodide or nickel catalysts) to access novel and complex molecular architectures. The presence of the α-amino group could influence the stereochemical outcome of such reactions.

Bioisosteric Replacement: Using the molecule as a fragment in drug design, where the α-amino cyclopropyl moiety could serve as a constrained and metabolically stable bioisostere for other chemical groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B13182349 3-Amino-3-cyclopropylbutan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-amino-3-cyclopropylbutan-2-one

InChI

InChI=1S/C7H13NO/c1-5(9)7(2,8)6-3-4-6/h6H,3-4,8H2,1-2H3

InChI Key

AKRRBEXZLIOEGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C1CC1)N

Origin of Product

United States

Synthetic Strategies for 3 Amino 3 Cyclopropylbutan 2 One and Stereochemical Control

Direct Amination Methodologies for Alpha-Ketones

Directly introducing an amino group at the α-position of a ketone is an atom-economical approach. This strategy would start from the precursor ketone, 3-cyclopropylbutan-2-one (B3193370).

A significant advance in α-amination is the development of methods that avoid transition metals, reducing cost and toxicity. One such protocol utilizes ammonium (B1175870) iodide (NH₄I) as a catalyst with sodium percarbonate as a co-oxidant. nih.govorganic-chemistry.org This method facilitates a direct α-C-H amination of a wide array of ketones, including both aromatic and non-aromatic substrates. nih.govorganic-chemistry.org The proposed mechanism involves a radical pathway. nih.gov

For the synthesis of 3-Amino-3-cyclopropylbutan-2-one, this approach would involve the direct amination of 3-cyclopropylbutan-2-one. The reaction's tolerance for various ketone and amine structures suggests its potential applicability.

Table 1: Substrate Scope of NH₄I-Catalyzed α-C-H Amination of Ketones

Ketone Substrate Amine Substrate Product Yield (%) Reference
Acetophenone Morpholine 95 nih.gov
Propiophenone Diethylamine 97 nih.gov
Cyclohexanone Piperidine 92 nih.gov
2-Acetylthiophene Pyrrolidine 85 nih.gov

This table showcases the general applicability of the transition-metal-free amination protocol to various ketone and amine substrates, suggesting its potential for the synthesis of the target compound from a suitable ketone precursor.

Another catalytic strategy involves the direct transfer of a free amino group (NH₂) to unfunctionalized carbonyls. A method developed by Maulide and colleagues achieves this using tert-butanesulfinamide as the nitrogen source, activated by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). chemistryviews.org This reaction proceeds under mild conditions and is notable for its ability to directly install a primary amine. chemistryviews.org

Crucially, this protocol has been shown to be effective on a substrate containing a cyclopropane (B1198618) ring, which remained intact throughout the reaction. organic-chemistry.org This finding strongly supports the viability of this method for the α-amination of 3-cyclopropylbutan-2-one without undesired ring-opening of the cyclopropyl (B3062369) group. organic-chemistry.org For electron-rich ketones, an in situ benzoylation of the newly formed amine can prevent side reactions. nih.gov

Multicomponent Reaction Sequences for Amino Ketone Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials.

The Mannich reaction is a classic three-component reaction involving an aldehyde (like formaldehyde), a primary or secondary amine, and a carbonyl compound with an acidic α-proton. wikipedia.orglibretexts.org This powerful carbon-carbon bond-forming reaction is a primary method for synthesizing β-amino carbonyl compounds, known as Mannich bases. wikipedia.orglibretexts.org

The mechanism involves the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the enol form of the ketone. chemistrysteps.com While highly valuable, the standard Mannich reaction yields β-amino ketones and is therefore not a direct route to the α-amino ketone structure of this compound. wikipedia.orgnih.gov

Reductive amination is a versatile method for forming amines from carbonyl compounds. masterorganicchemistry.com To synthesize an α-amino ketone via this route, a suitable α-dicarbonyl precursor would be necessary. For the target molecule, this precursor would be 3-cyclopropylbutane-2,3-dione.

The process would involve the condensation of the diketone with an amine source, such as ammonia, to form an α-imino ketone intermediate. Subsequent reduction of the imine functionality would yield the desired α-amino ketone. organic-chemistry.orgyoutube.com Selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are often used as they can reduce the imine in the presence of the remaining ketone group. nih.govthieme-connect.de While theoretically plausible, this route is contingent on the availability and synthesis of the specific α-dicarbonyl precursor.

Cyclopropane Ring Incorporation Strategies

Methods that construct or rearrange a precursor to form the aminocyclopropyl ketone moiety are particularly elegant. A highly relevant strategy for this class of compounds is the α-iminol rearrangement.

This approach begins with a 2-substituted-2-hydroxycyclobutanone. wikipedia.org Condensation of this precursor with a primary amine generates a transient 2-hydroxycyclobutyl imine intermediate. This intermediate then undergoes a rearrangement, driven by the formation of the more stable α-amino ketone, which involves a 1,2-shift of an alkyl group and contraction of the four-membered ring to a three-membered ring. libretexts.orgchemistrysteps.com This tandem reaction sequence provides a direct and efficient pathway to α-aminocyclopropyl ketones. wikipedia.org

For the synthesis of this compound, a hypothetical precursor would be 2-cyclopropyl-2-hydroxy-3-butanone. Reaction with a suitable amine source under acidic or thermal conditions would initiate the ring-contraction rearrangement to yield the target product.

Table 2: Synthesis of α-Aminocyclopropyl Ketones via α-Iminol Rearrangement

2-Hydroxycyclobutanone Precursor Amine Product Reference
2-Phenyl-2-hydroxycyclobutanone Aniline 1-Phenyl-1-(phenylamino)cyclopropyl methyl ketone wikipedia.org
2-Methyl-2-hydroxycyclobutanone Benzylamine 1-Methyl-1-(benzylamino)cyclopropyl methyl ketone wikipedia.orglibretexts.org

This table illustrates the ring-contraction strategy to form α-aminocyclopropyl ketones from 2-hydroxycyclobutanone precursors, representing a highly plausible route to the target compound.

Stereoselective Synthesis of this compound and Related Chiral Amino Ketones

Controlling the stereochemistry at the C3 position is paramount for the application of this compound in areas such as medicinal chemistry. Both diastereoselective and enantioselective approaches can be employed to achieve this.

Substrate-controlled diastereoselective synthesis relies on the inherent chirality of the starting material to direct the formation of a new stereocenter. A common strategy involves the use of a chiral auxiliary. For instance, the asymmetric synthesis of non-natural amino acid derivatives has been achieved with high stereoselectivity using Evans' chiral auxiliaries. researchgate.net In a potential synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective addition of a cyclopropyl group or the formation of the amine-bearing stereocenter.

The synthesis of 1-aryl-2-amino-cyclopropane carboxylates has been accomplished with high trans-selectivity through the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide. organic-chemistry.org This highlights how the choice of catalyst and reactants can strongly influence the diastereochemical outcome.

CatalystReactantsDiastereomeric Ratio (trans:cis)
Rh₂(OAc)₄Aryldiazoacetate, N-vinylphthalimide>98:2

This table demonstrates high diastereoselectivity in the synthesis of cyclopropane amino acid precursors. organic-chemistry.org

Chiral catalysis offers a more atom-economical approach to enantiomerically enriched compounds. The palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids is a powerful method for synthesizing chiral α-amino ketones. rsc.orgnih.gov A similar strategy could be envisioned for the synthesis of this compound, where a chiral palladium catalyst could control the enantioselective addition of a cyclopropyl nucleophile to an appropriate imine precursor.

Copper(I)-catalyzed asymmetric cyclopropanation of alkenes using phenyliodonium (B1259483) ylides generated from iodosobenzene (B1197198) and methyl nitroacetate (B1208598) is another highly effective method. acs.org This reaction produces 1-nitrocyclopropyl carboxylates with high enantioselectivity, which can then be converted to the corresponding cyclopropane amino esters. acs.org

Catalyst SystemAlkeneEnantiomeric Excess (ee)
Cu(I) / Chiral LigandVariousup to 97.5%

This table shows the high enantioselectivity achievable in the copper-catalyzed asymmetric cyclopropanation to form precursors for cyclopropyl amino acids. acs.org

Asymmetric rearrangements can be powerful tools for the synthesis of chiral molecules. The Heyns rearrangement, which involves the isomerization of α-hydroxy imines to α-amino ketones, can be rendered asymmetric through the use of chiral catalysts. researchgate.netbeilstein-journals.org While the direct application to a substrate leading to this compound is not explicitly reported, the principle remains valid. An α-hydroxy imine precursor containing a cyclopropyl group could potentially be rearranged enantioselectively using a chiral Brønsted acid or a metal-based catalyst. The success of such a reaction would depend on the ability of the catalyst to effectively differentiate between the two enantiotopic faces of the enamine intermediate. The α-iminol rearrangement, a related transformation, is often thermodynamically favorable as the α-amino ketone product is more stable. beilstein-journals.orgbeilstein-journals.org

Reaction Mechanism Elucidation for Transformations Involving 3 Amino 3 Cyclopropylbutan 2 One Scaffolds

Mechanistic Pathways of Alpha-Amination Reactions

The introduction of a nitrogen-containing functional group at the α-position of a ketone is a fundamental transformation for the synthesis of α-amino ketones. Several mechanistic pathways can be employed, often categorized by the nature of the key intermediates.

Classically, the synthesis of α-amino ketones can be achieved through the nucleophilic substitution of an α-halogenated ketone with an amine or an azide (B81097) precursor. rsc.org Another common approach involves the electrophilic amination of ketone enolates using nitrogen-based electrophiles like haloamines or azo compounds. rsc.org

More direct and modern methods circumvent the need for pre-functionalized substrates. chemistryviews.org One such strategy involves the use of copper catalysis. princeton.edu The proposed mechanism for this direct α-amination begins with the copper(II) bromide catalyst generating an α-bromo carbonyl species in situ. princeton.eduorganic-chemistry.org A subsequent nucleophilic displacement of the bromide by an amine delivers the final α-amino ketone product and regenerates the catalyst. princeton.eduorganic-chemistry.org Oxygen is often required for catalyst turnover, likely by re-oxidizing copper(I) back to the active copper(II) state. princeton.edu

Radical-based mechanisms offer another pathway. A transition-metal-free approach utilizes ammonium (B1175870) iodide as a catalyst and a co-oxidant. acs.org Mechanistic studies suggest the involvement of a radical pathway in this cross-coupling of ketones and amines. acs.org In a different approach combining photoredox and organocatalysis, photon-generated, nitrogen-centered radicals undergo enantioselective α-addition to catalytically formed chiral enamines. nih.govprinceton.edu This method allows for the direct and asymmetric synthesis of α-amino aldehydes and ketones without requiring post-reaction modifications. nih.govprinceton.edu

The choice of mechanism is often dictated by the desired substrate scope and stereochemical control.

Detailed Analysis of Mannich-Type Reaction Mechanisms

The Mannich reaction is a powerful three-component condensation that provides direct access to β-amino carbonyl compounds, the structural class to which 3-amino-3-cyclopropylbutan-2-one belongs. wikipedia.orgnumberanalytics.comorganic-chemistry.org The reaction typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound, such as a ketone. wikipedia.orgorganic-chemistry.orglibretexts.org

The reaction mechanism proceeds through several distinct steps: numberanalytics.comnumberanalytics.combyjus.com

Iminium Ion Formation: The reaction initiates with the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration, to form a reactive electrophile known as an iminium ion (or Schiff base). wikipedia.orgnumberanalytics.comlibretexts.org Primary or secondary amines are required as they possess the necessary N-H proton for this step. libretexts.orgbyjus.com

Enolization: The ketone component, which contains an acidic α-proton, tautomerizes to its more nucleophilic enol or enolate form. wikipedia.orgnumberanalytics.com This step can be catalyzed by either acid or base.

Nucleophilic Attack: The enol form of the ketone then attacks the electrophilic carbon of the iminium ion. wikipedia.orglibretexts.org This carbon-carbon bond-forming step creates the backbone of the final product.

Proton Transfer: A final proton transfer step regenerates the carbonyl group and yields the neutral β-amino-carbonyl compound, also known as a Mannich base. numberanalytics.com

Table 1: Key Mechanistic Steps of the Mannich Reaction

StepDescriptionReactantsIntermediate/Product
1 Formation of Iminium IonAmine, AldehydeIminium Ion
2 Enolization of KetoneKetoneEnol/Enolate
3 Nucleophilic AttackEnol/Enolate, Iminium IonProtonated Mannich Base
4 DeprotonationProtonated Mannich BaseFinal β-Amino Carbonyl

Cyclopropane (B1198618) Ring Reactivity and Mechanistic Consequences

The presence of a cyclopropyl (B3062369) group adjacent to the ketone carbonyl introduces unique reactivity pathways due to the inherent ring strain and the electronic properties of the three-membered ring.

Under acidic conditions, cyclopropyl ketones can undergo a variety of rearrangements and ring-opening reactions. acs.org The mechanism is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates interaction with the adjacent cyclopropane ring. cdnsciencepub.comacs.org

This activation can lead to the formation of a cyclopropylcarbinyl cation intermediate. cdnsciencepub.com This cation is unstable and can undergo rapid rearrangement. One common pathway is the cleavage of the internal C(1)–C(2) bond of the cyclopropane ring, leading to a ring-opened product. rsc.orgrsc.org For example, protonated cyclopropyl ketones have been shown to rearrange into 1-oxacyclopent-1-enyl cations. acs.org The specific products formed depend on the substitution pattern of the cyclopropyl ketone and the reaction conditions. cdnsciencepub.com

Cyclopropyl ketones are also susceptible to transformations involving radical intermediates. One-electron reduction of an aryl cyclopropyl ketone, often initiated by a photocatalyst, generates a ketyl radical anion. nih.gov This intermediate can undergo a ring-opening reaction to form a more stable distonic radical anion. nih.gov This strategy is a key step in photocatalytic [3+2] cycloadditions to form cyclopentane (B165970) ring systems. nih.govacs.org

Alternatively, the photolysis of cyclopropanecarboxaldehyde (B31225) or the radical-sensitized decomposition of cyclopropyl ketones can lead to the formation of a cyclopropylcarbonyl radical. rsc.org This species can decarbonylate to produce a cyclopropyl radical, which is known to isomerize via ring fission to a more stable allyl radical. rsc.orgrsc.org The activation energy for the ring fission of the cyclopropyl radical has been estimated to be around 20-22 kcal/mol. rsc.orgrsc.org The competition between the cyclopropyl radical reacting to form products and its isomerization to the allyl radical is a key factor controlling the product distribution. rsc.org

The formation of amino ketones from cyclopropyl ketone precursors can be accompanied by fascinating rearrangements involving the three-membered ring. A notable example is the stereoinvertive nucleophilic substitution at the quaternary carbon stereocenter of some cyclopropyl ketones. nih.gov This transformation, catalyzed by a Lewis acid, proceeds with high regio- and diastereoselectivity. nih.govresearchgate.net

The proposed mechanism involves the formation of a unique bicyclobutonium species as a key intermediate. nih.gov The nucleophile then attacks this intermediate, leading to a ring-opened product with inversion of configuration at the quaternary center. nih.govresearchgate.net This pathway allows for the preparation of complex acyclic tertiary alkyl halides and azides from cyclopropyl ketone precursors. nih.gov While not a direct formation of the this compound structure, it highlights a fundamental reactivity pattern where nucleophilic attack is coupled with cyclopropane ring opening and rearrangement, a process that must be considered when designing syntheses in this chemical space. nih.govresearchgate.net

Role of Catalysis in Directing Reaction Mechanisms and Selectivity

Catalysis plays a pivotal role in controlling the efficiency, regioselectivity, and stereoselectivity of reactions involving this compound and related scaffolds. The choice of catalyst can fundamentally alter the reaction mechanism and direct the outcome toward a specific product.

In Mannich-type reactions , catalysts are essential for both rate acceleration and stereocontrol. nih.gov While simple acid or base catalysis can promote the reaction, the development of asymmetric catalysis has been a major focus. numberanalytics.com Chiral organocatalysts, such as the amino acid (S)-proline, are highly effective in promoting asymmetric Mannich reactions. wikipedia.orglibretexts.org The mechanism involves the formation of a chiral enamine from the ketone and the proline catalyst. libretexts.org This enamine then attacks the iminium ion with high facial selectivity, which is controlled by the catalyst's structure, often through hydrogen bonding in the transition state. libretexts.org This control allows for the selective formation of either syn or anti diastereomers with high enantiomeric excess. wikipedia.orglibretexts.orgnih.gov Various metal catalysts, particularly those based on zinc, have also been developed to catalyze enantioselective Mannich reactions with excellent yields and selectivities. rsc.org

For alpha-amination reactions , catalysis is key to achieving direct coupling. Copper(II) bromide has been shown to be an effective catalyst for the direct amination of ketones with a variety of amines. princeton.edu The catalyst's role is to generate a more reactive α-bromo ketone intermediate, facilitating nucleophilic attack by the amine. princeton.edu In asymmetric variants, chiral phosphoric acids or a combination of photoredox and organocatalysis can be used. nih.govnih.gov These systems generate chiral enamines or radical intermediates and control the stereochemistry of the C-N bond formation, providing access to enantioenriched α-amino ketones. nih.govprinceton.edunih.gov

Regarding the reactivity of the cyclopropane ring , Lewis acid catalysts are frequently employed to activate the cyclopropyl ketone. nih.gov By coordinating to the carbonyl oxygen, the Lewis acid facilitates ring-opening or rearrangements, as seen in nucleophilic substitution reactions that proceed via bicyclobutonium intermediates. nih.gov In photocatalytic cycles, Lewis acids can also enhance the reduction potential of the ketone, enabling single-electron transfer from the photocatalyst to initiate radical pathways. nih.gov

Table 2: Examples of Catalysts and Their Role in Selectivity

Reaction TypeCatalyst ExampleMechanistic RoleSelectivity Controlled
Mannich Reaction(S)-ProlineForms chiral enamine intermediateDiastereo- and Enantioselectivity (syn) wikipedia.orglibretexts.org
Mannich ReactionModified Proline CatalystForces specific enamine approachDiastereo- and Enantioselectivity (anti) libretexts.org
Mannich ReactionZn-ProPhenol complexesLewis acid activationEnantio- and Diastereoselectivity rsc.org
Alpha-AminationCopper(II) BromideGenerates α-bromo ketone in situChemoselectivity princeton.edu
Alpha-AminationChiral Phosphoric AcidActivates ketone and directs nucleophileEnantioselectivity nih.gov
Alpha-AminationRu(bpy)₃²⁺ + OrganocatalystGenerates N-radical, forms chiral enamineEnantioselectivity nih.govprinceton.edu
Cyclopropane Ring OpeningLewis Acids (e.g., Yb(OTf)₃)Activates carbonyl, promotes cation formationRegio- and Diastereoselectivity researchgate.net
Cyclopropane Radical RxnRu(bpy)₃²⁺ + Lewis AcidPhotocatalytic single-electron transferInitiates radical cascade nih.gov

Computational Studies in Mechanistic Postulation and Verification

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the complex reaction mechanisms of molecules containing strained ring systems like the cyclopropyl group. While direct computational studies on this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from theoretical investigations of analogous cyclopropyl ketone and cyclopropylamine (B47189) structures. These studies are instrumental in postulating and verifying reaction pathways, identifying transient intermediates, and determining the energetic feasibility of various transformations.

Computational models allow for the exploration of reaction energy landscapes, providing detailed insights into the activation barriers and thermodynamics of potential mechanistic steps. For scaffolds similar to this compound, which features both a ketone and an amino group attached to a cyclopropyl-containing carbon, several reaction pathways can be envisaged, including ring-opening reactions, rearrangements, and cycloadditions.

One of the key applications of DFT in this context is the study of nucleophilic addition to the carbonyl group and subsequent rearrangement of the cyclopropyl ring. For instance, in the DABCO-catalyzed Cloke–Wilson rearrangement of cyclopropyl ketones, DFT calculations have been employed to elucidate the stepwise mechanism. acs.org These studies suggest an initial nucleophilic attack by the catalyst on the cyclopropane ring, leading to a zwitterionic intermediate. The subsequent ring closure to form products like 2,3-dihydrofurans is then modeled to determine the most favorable pathway. acs.org The regioselectivity of the initial ring-opening is shown to be highly dependent on the substituents on the cyclopropane ring, a factor that would be critical in predicting the behavior of this compound. acs.org

The activation strain model, often used in conjunction with DFT, can quantitatively analyze the preference for nucleophilic attack at different positions. acs.org This analysis decomposes the activation barrier into the strain energy required to deform the reactants into the transition-state geometry and the interaction energy between these deformed reactants. Such analyses have been crucial in explaining why attack might occur at a more sterically hindered carbon of the cyclopropane ring. acs.org

Furthermore, computational studies on cyclopropyl-substituted nitrenium ions, which can be considered related to the protonated or oxidized form of the amino group in the target molecule, reveal pathways for ring expansion and fragmentation. mdpi.comnih.gov DFT calculations have been used to predict the product distributions from these reactive intermediates with reasonable accuracy, highlighting the competition between different rearrangement pathways. mdpi.comnih.gov For example, the potential energy surface can be mapped to identify the barriers for cyclopropyl ring expansion versus ethylene (B1197577) elimination. mdpi.comnih.gov

In the context of cycloaddition reactions, molecular electron density theory and DFT calculations have been used to study the reactivity of C-cyclopropyl-N-methylnitrone with alkenes. nih.govnih.gov These studies provide valuable data on activation enthalpies and Gibbs free energies for different stereoisomeric and regioisomeric pathways. The analysis of global electron density transfer (GEDT) at the transition states helps in understanding the polar nature of the reaction and predicting the most likely outcome. nih.govnih.gov

The following tables summarize representative data from computational studies on analogous systems, illustrating the type of quantitative information that can be obtained to predict the reactivity of scaffolds like this compound.

Table 1: Calculated Activation and Reaction Energies for DABCO-Catalyzed Cloke–Wilson Rearrangement of a Phenyl-Substituted Cyclopropyl Ketone

Pathway Transition State Activation Free Energy (ΔG‡, kcal/mol) Reaction Free Energy (ΔG, kcal/mol)
Formation of 2-substituted dihydrofuran
Ring Opening at C2 TS1 22.5 -10.1
Ring Closure TS2 15.8 -25.7
Formation of 3-substituted dihydrofuran
Ring Opening at C3 TS3 28.1 -5.4
Ring Closure TS4 21.3 -20.2

Data derived from mechanistic studies on related cyclopropyl ketones. acs.org

Table 2: Calculated Enthalpies for the [3+2] Cycloaddition of C-cyclopropyl-N-methylnitrone with Styrene

Product Isomer Pathway Activation Enthalpy (ΔH‡, kcal/mol) Reaction Enthalpy (ΔH, kcal/mol)
Cycloadduct 3 Path 1 20.61 2.83
Cycloadduct 4 Path 2 21.55 4.12
Cycloadduct 5 Path 3 24.33 7.39
Cycloadduct 6 Path 4 25.18 6.54

Data from DFT studies on related cyclopropyl nitrones in the gas phase. nih.gov

These computational approaches, by providing a detailed energetic and structural map of possible reaction coordinates, are indispensable for verifying postulated mechanisms and guiding synthetic efforts toward desired products in the transformations of complex molecules like this compound.

Advanced Characterization and Computational Modeling of 3 Amino 3 Cyclopropylbutan 2 One

Theoretical Chemistry and Computational Investigations

Computational chemistry provides a theoretical framework to complement experimental findings. By solving the equations of quantum mechanics for a given molecule, it is possible to predict its geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. mdpi.comscirp.orgmdpi.com It offers a balance of accuracy and computational cost, making it a popular tool for studying organic molecules. jetir.orgucl.ac.ukresearchgate.net

For 3-Amino-3-cyclopropylbutan-2-one, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can be employed to: researchgate.net

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Predict Vibrational Frequencies: Calculate the theoretical IR spectrum. These calculated frequencies can be compared with experimental IR data to aid in the assignment of absorption bands. DFT calculations can confirm the vibrational modes associated with the carbonyl stretch, N-H stretches, and other key functional groups. researchgate.net

Analyze Electronic Properties: DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and the energy required for electronic excitation.

Table 4: Illustrative DFT-Calculated Properties for an Aminoketone Structure (Note: These values are representative and would need to be specifically calculated for this compound.)

Calculated Parameter Typical Predicted Value Significance
Optimized Bond Length (C=O)~1.22 ÅCorrelates with IR frequency
Optimized Bond Length (C-N)~1.46 ÅStructural information
Calculated C=O Vibrational Frequency~1715 cm⁻¹ (scaled)Corroborates experimental IR data
HOMO Energy~ -6.5 eVEnergy of the highest energy electrons
LUMO Energy~ 1.2 eVEnergy of the lowest energy empty orbital
HOMO-LUMO Gap~ 7.7 eVRelates to electronic transitions and reactivity

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape and stability of molecules by simulating the atomic motions over time. For a flexible molecule like this compound, MD simulations can provide critical insights into its dynamic behavior, identifying the most stable conformations and the transitions between them.

Theoretical Application to this compound:

An MD simulation of this compound would typically be performed in a simulated solvent environment, such as water, to mimic physiological conditions. The simulation would track the trajectories of all atoms in the molecule over a set period, often on the nanosecond to microsecond timescale. From these trajectories, various parameters can be analyzed to understand the molecule's conformational preferences.

Key analyses would include:

Dihedral Angle Analysis: To identify the preferred rotational states (rotamers) around key single bonds, such as the C-C and C-N bonds adjacent to the chiral center. This is crucial for understanding the spatial arrangement of the cyclopropyl (B3062369), amino, and ketone groups.

Radius of Gyration: To evaluate the compactness of the molecule over time, providing insights into conformational changes.

Cluster Analysis: To group similar conformations together, revealing the most populated and thus energetically favorable conformational states.

Expected Insights and Hypothetical Data:

Based on studies of similar small molecules, it is expected that the conformational landscape of this compound would be dominated by a few low-energy conformers. The orientation of the cyclopropyl group relative to the ketone and amino groups would be a key determinant of stability due to steric and electronic effects. The intramolecular hydrogen bonding potential between the amino group and the ketone oxygen would also significantly influence the conformational preferences.

A hypothetical table summarizing the results of a cluster analysis from an MD simulation is presented below. This table illustrates the type of data that would be generated.

ClusterPopulation (%)Average RMSD (Å)Key Dihedral Angle(s) (°) (N-C-C=O)Hydrogen Bond Presence (NH...O)
1450.8-65Yes
2301.2175No
3151.560No
4101.8-170Yes

This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Quantum Chemical Calculations for Reactivity Prediction and Transition State Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules, which governs their reactivity. These methods can predict various chemical properties and are invaluable for analyzing reaction mechanisms, including the identification and characterization of transition states.

Theoretical Application to this compound:

For this compound, quantum chemical calculations could be used to:

Determine Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

Calculate Atomic Charges: The distribution of electron density can be quantified through various population analysis schemes (e.g., Mulliken, NBO). This helps identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites in the molecule. For instance, the nitrogen atom of the amino group and the oxygen atom of the carbonyl group would be expected to be nucleophilic centers, while the carbonyl carbon would be an electrophilic center.

Map the Electrostatic Potential (ESP): The ESP surface provides a visual representation of the charge distribution and is a powerful tool for predicting sites for electrophilic and nucleophilic attack.

Analyze Transition States: For any proposed reaction involving this compound, quantum chemical calculations can locate the transition state structure and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy, which is a key indicator of the reaction rate.

Expected Insights and Hypothetical Data:

Quantum chemical studies on related cyclopropylamines and ketones suggest that the cyclopropyl group can electronically influence the rest of the molecule. tandfonline.comtandfonline.com Its unique electronic properties, often described as having some "pi-character," can affect the reactivity of adjacent functional groups. nih.govwikipedia.org

For this compound, calculations would likely show that the nitrogen atom is a primary site for protonation and reaction with electrophiles. The carbonyl carbon would be susceptible to nucleophilic attack. Transition state analysis for a reaction, for example, a nucleophilic addition to the carbonyl group, would reveal the geometry of the intermediate state and the energy barrier to the reaction.

A hypothetical data table summarizing key quantum chemical descriptors for this compound is provided below.

ParameterCalculated ValueInterpretation
HOMO Energy-8.5 eVIndicates moderate nucleophilicity, likely localized on the amino group.
LUMO Energy-0.5 eVSuggests susceptibility to nucleophilic attack at the carbonyl carbon.
HOMO-LUMO Gap8.0 eVReflects the kinetic stability of the molecule.
Mulliken Charge on N-0.6 eConfirms the nucleophilic character of the nitrogen atom.
Mulliken Charge on C=O+0.4 eHighlights the electrophilic nature of the carbonyl carbon.
Activation Energy (Hypothetical Reaction)15 kcal/molSuggests a moderately fast reaction rate at room temperature.

This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Synthetic Utility and Transformative Potential of 3 Amino 3 Cyclopropylbutan 2 One in Complex Molecule Synthesis

3-Amino-3-cyclopropylbutan-2-one as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C3 position makes this compound a valuable chiral synthon in asymmetric synthesis. The ability to obtain this compound in an enantiomerically pure form is crucial for the synthesis of chiral drugs and other biologically active molecules where stereochemistry dictates function. While specific examples utilizing this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis using chiral β-amino ketones are well-established. The chiral amine functionality can direct the stereochemical outcome of subsequent reactions, allowing for the construction of specific stereoisomers of more complex products.

Precursor for Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carbonyl group, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Pyrimidines are a class of heterocyclic compounds of immense biological importance, forming the core structure of nucleobases and many pharmaceutical agents. scielo.org.mxnih.gov The synthesis of substituted pyrimidines can be achieved through condensation reactions between a β-dicarbonyl compound or its equivalent and a source of two nitrogen atoms, such as an amidine or urea (B33335). In this context, this compound can, in principle, serve as a key precursor. After suitable modification to a β-dicarbonyl-like synthon, it could react with amidines or urea to form a pyrimidine (B1678525) ring. The cyclopropyl (B3062369) and methyl groups would remain as substituents on the resulting pyrimidine core, offering a route to novel pyrimidine derivatives. One-pot, three-component reactions are a common strategy for pyrimidine synthesis. scielo.org.mx

Starting Materials Reaction Type Resulting Heterocycle Potential Substituents from Precursor
β-Dicarbonyl Compound, Amidine/UreaCondensationPyrimidineCyclopropyl, Methyl

Dihydro-1,4-benzothiazines are another class of biologically relevant heterocycles. Their synthesis often involves the reaction of a 2-aminothiophenol (B119425) with an α,β-unsaturated ketone or a related three-carbon electrophile. While direct reaction of this compound might not be the standard approach, its structural features could be leveraged. For instance, it could be transformed into an α,β-unsaturated ketone through an elimination reaction, which could then undergo aza-Michael addition with 2-aminothiophenol followed by intramolecular cyclization to yield a dihydro-1,4-benzothiazine derivative substituted with a cyclopropyl group.

Pyrrolines and pyrrolidines are five-membered nitrogen-containing heterocycles prevalent in natural products and pharmaceuticals. researchgate.netorganic-chemistry.org The synthesis of these rings can be accomplished through various strategies, including intramolecular cyclization of amino ketones. This compound is a prime candidate for such transformations. Under appropriate conditions, the amino group could undergo a nucleophilic attack on the carbonyl carbon, followed by dehydration, to form a pyrroline (B1223166) ring. Subsequent reduction of the pyrroline would yield a substituted pyrrolidine. The resulting heterocyclic system would bear a cyclopropyl and a methyl group, providing access to novel and potentially bioactive molecules. researchgate.net

Precursor Reaction Type Resulting Heterocycle Key Structural Feature
This compoundIntramolecular CyclizationPyrrolineCyclopropyl and methyl substituted
Substituted PyrrolineReductionPyrrolidineCyclopropyl and methyl substituted

Construction of Amino Alcohol Derivatives

The reduction of the ketone functionality in this compound provides a straightforward route to the corresponding amino alcohol, 3-amino-3-cyclopropylbutan-2-ol. nih.gov This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. google.com The resulting amino alcohol is a valuable synthetic intermediate in its own right, possessing two functional groups that can be further manipulated. The stereochemical outcome of the reduction can often be controlled, leading to the selective formation of either syn- or anti-diastereomers, which is of paramount importance in the synthesis of stereochemically defined molecules. nih.gov These amino alcohol derivatives can serve as building blocks for more complex structures, including ligands for asymmetric catalysis and pharmaceutical agents. organic-chemistry.orgrsc.org

Starting Material Reaction Product Key Functional Groups
This compoundReduction3-Amino-3-cyclopropylbutan-2-olAmino, Hydroxyl

Applications in the Synthesis of Cyclopropyl Amino Acids and Peptidomimetics

Cyclopropyl amino acids are non-proteinogenic amino acids that, when incorporated into peptides, can induce specific conformational constraints, enhance metabolic stability, and modulate biological activity. nih.govresearchgate.net this compound can be considered a precursor to novel cyclopropyl-containing amino acid derivatives. For instance, oxidation of the methyl ketone to a carboxylic acid would yield a β-amino acid with a quaternary α-carbon substituted with a cyclopropyl group. Such unique amino acids are valuable tools in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved pharmacological properties. clockss.orggoogle.com The synthesis of bicyclic cyclopropylamines from amino acid derivatives has been reported, highlighting the utility of such structures in medicinal chemistry. clockss.org

Development of Advanced Synthetic Methodologies

The quest for more efficient, atom-economical, and environmentally benign synthetic methods has driven the development of sophisticated strategies for the synthesis of amino ketones and their derivatives. Cascade and tandem reactions, along with flow chemistry protocols, represent the forefront of these efforts, offering significant advantages over traditional stepwise approaches.

The synthesis of complex molecules can be significantly streamlined through cascade reactions involving cyclopropyl ketones. For instance, a mechanochemical cascade cyclization of donor-acceptor cyclopropyl ketones with 1,2-diaminoarenes has been reported for the synthesis of 1,2-disubstituted benzimidazoles. acs.orgnih.gov This reaction proceeds through a sequence of ring-opening, cyclization, and a retro-Mannich reaction under solventless conditions. acs.org Another example involves the Lewis acid-catalyzed asymmetric cascade reaction of cyclopropyl ketones with 2-aminothiophenols to produce chiral pyrrolobenzothiazoles. researchgate.net This domino reaction proceeds via a ring-opening/cyclization/dehydration/thio-Michael sequence. researchgate.net

A notable cascade reaction for the formation of β-cyclopropyl amino acid derivatives involves the reaction of 1,2-dioxines with glycine-derived phosphonate (B1237965) nucleophiles. This multi-step cascade yields cyclopropyl ketones which can be further transformed. nih.gov Furthermore, acid-mediated condensation of 2-aminoaryl cyclopropyl ketones with aldehydes demonstrates a domino reaction involving imine formation, intramolecular Mannich condensation, and a Cloke-Wilson rearrangement to afford 2,3-dihydrofuro[3,2-c]quinolines. researchgate.net These examples highlight the potential of using the inherent reactivity of the cyclopropyl ketone moiety within this compound to initiate complex bond-forming sequences.

Table 1: Examples of Cascade and Tandem Reactions Involving Cyclopropyl Ketones

Starting MaterialsReagents/CatalystKey TransformationsProduct TypeRef.
Donor-acceptor cyclopropyl ketones, 1,2-diaminoarenes1,1,1,3,3,3-hexafluoroisopropanol (HFIP)Ring-opening, cyclization, retro-Mannich1,2-Disubstituted benzimidazoles acs.orgnih.gov
Cyclopropyl ketones, 2-aminothiophenolsSc(OTf)₃, chiral N,N'-dioxide ligandRing-opening, cyclization, dehydration, thio-MichaelChiral pyrrolobenzothiazoles researchgate.net
1,2-Dioxines, glycine-derived phosphonates-Multistep cascadeβ-Cyclopropyl amino acid derivatives nih.gov
2-Aminoaryl cyclopropyl ketones, aldehydesTfOH or TMSOTfImine formation, intramolecular Mannich, rearrangement2,3-Dihydrofuro[3,2-c]quinolines researchgate.net

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for chemical manufacturing, offering significant advantages in terms of safety, efficiency, scalability, and process control compared to traditional batch processes. nih.gov The application of flow chemistry to the synthesis of amino ketones has demonstrated its potential to overcome challenges associated with hazardous reagents, unstable intermediates, and reaction exotherms.

A continuous flow synthesis of β-aminoketones has been developed, showcasing the efficiency and safety of this approach. nih.gov This method involves the addition of a vinyl Grignard reagent to amides, followed by the in-situ trapping of the vinyl ketone intermediate. By translating the process to a continuous flow setup, high yields and productivities were achieved with short residence times. nih.gov This approach is particularly valuable as the resulting β-aminoketones can serve as masked vinyl ketone equivalents. nih.gov

The implementation of flow chemistry can significantly enhance the synthesis of amino ketones by allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to improved yields, selectivities, and safer handling of reactive intermediates.

Table 2: Comparison of Batch vs. Flow Synthesis of β-Aminoketones

ParameterBatch ProcessContinuous Flow ProcessRef.
Reaction Time Longer< 90 seconds residence time nih.gov
Temperature Typically lowerElevated temperatures (e.g., 50 °C) nih.gov
Safety Potential for runaway reactionsEnhanced safety, better heat and mass transfer nih.gov
Scalability LimitedReadily scalable by extending operation time nih.gov
Efficiency Lower productivityHigh productivity and yields nih.gov

Future Research Perspectives and Challenges

Development of More Efficient and Sustainable Synthetic Routes for 3-Amino-3-cyclopropylbutan-2-one

The synthesis of α-cyclopropyl ketones, the core structure of this compound, has traditionally relied on methods that can be hazardous and generate significant waste. acs.org Modern research is focused on developing more sustainable and efficient pathways. A promising strategy is the use of hydrogen borrowing (HB) catalysis, a method that is inherently more sustainable as it minimizes waste. acs.org This transformation, mediated by a metal catalyst, involves the in-situ generation of a carbonyl compound from an alcohol, which then undergoes an Aldol condensation with a ketone to yield an enone that is subsequently reduced. acs.org This approach allows for the α-cyclopropanation of ketones through the intramolecular displacement of a leaving group, offering a powerful and greener alternative to classical methods. acs.org

Another avenue for efficiency is the chemo-enzymatic approach. For instance, a route to (S)-1-cyclopropyl-2-methoxyethanamine, a related chiral amine, was effectively developed starting from methyl cyclopropyl (B3062369) ketone, highlighting the power of combining chemical and enzymatic steps. researchgate.net The development of one-pot syntheses, such as the cyclization of acyl ketene (B1206846) dithioacetals to form 3-amino-cyclobut-2-en-1-ones, also provides a template for designing more streamlined processes for related cyclopropyl structures. nih.gov

Future work will likely focus on optimizing these sustainable methods, expanding their substrate scope, and minimizing the need for protecting groups and hazardous reagents.

Table 1: Comparison of Synthetic Strategies for Cyclopropyl Ketones

MethodDescriptionAdvantagesChallengesRelevant Findings
Classical Cyclization Intramolecular cyclization of precursors like 5-chloro-2-pentanone (B45304) using a strong base. orgsyn.orgWell-established, uses readily available starting materials. orgsyn.orgCan require harsh conditions and generate salt waste. orgsyn.orgA traditional method for producing methyl cyclopropyl ketone. orgsyn.org
Hydrogen Borrowing Catalysis Metal-catalyzed α-cyclopropanation of ketones via alkylation and subsequent intramolecular displacement. acs.orgSustainable, reduces waste, avoids hazardous alkyl halides. acs.orgRequires specialized catalysts and hindered ketone substrates. acs.orgDemonstrated feasibility for α-cyclopropanation of ortho-disubstituted phenyl ketones. acs.org
Chemo-enzymatic Synthesis Combination of chemical reactions and enzymatic transformations to achieve high stereoselectivity. researchgate.netHigh enantiomeric excess, mild reaction conditions.Limited success with direct resolution; may require multi-step processes. researchgate.netAn efficient route to a chiral cyclopropyl amine was devised from methyl cyclopropyl ketone. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Selectivity in Cyclopropyl Amino Ketone Synthesis

Achieving high selectivity, particularly enantioselectivity, is a paramount challenge in the synthesis of complex molecules like this compound. The development of novel catalytic systems is central to overcoming this hurdle. Biocatalysis, using engineered enzymes, has emerged as a powerful tool. For example, myoglobin (B1173299) variants have been successfully employed for the highly stereoselective cyclopropanation of olefins with ethyl α-diazopyruvate, yielding enantioenriched cyclopropanes with up to >99% enantiomeric excess (ee). nih.gov These biocatalytic methods provide access to optically pure cyclopropanes that can serve as valuable building blocks. nih.gov

In the realm of chemocatalysis, significant progress has been made in catalytic asymmetric intramolecular cyclopropanation (CAIMCP). This method, applied to α-diazo-β-keto sulfones, yields highly crystalline products with various functionalities, facilitating the production of enantiomerically pure intermediates for natural product synthesis. thieme-connect.de Furthermore, samarium(II) iodide (SmI2) has been identified as an effective catalyst for intermolecular coupling reactions of cyclopropyl ketones with alkenes or alkynes, providing an efficient strategy for creating diverse molecular architectures. acs.orgnih.gov The stereochemical outcome of transformations involving cyclopropanol (B106826) intermediates can also be controlled, with methods like Baeyer–Villiger oxidation of cyclopropyl ketones proceeding with retention of configuration and enantiomeric purity. rsc.org

Future research will likely focus on discovering new biocatalysts through enzyme engineering and directed evolution, as well as designing novel chiral metal complexes to achieve even greater control over stereoselectivity in cyclopropyl amino ketone synthesis.

Table 2: Overview of Catalytic Systems for Cyclopropyl Ketone Synthesis

Catalyst TypeReactionKey FeaturesSelectivityRelevant Findings
Engineered Hemoproteins (e.g., Myoglobin) Biocatalytic CyclopropanationUses engineered enzymes, sustainable, enzyme-compatible carbene precursors. nih.govHigh diastereomeric ratios and enantiomeric excess (up to 99% ee). nih.govProvides efficient synthesis of α-cyclopropylpyruvates. nih.gov
Samarium(II) Iodide (SmI2) Intermolecular CouplingCatalyzes coupling of cyclopropyl ketones with alkenes/alkynes. acs.orgnih.govReactivity is dependent on the ketone's structure (aryl vs. alkyl). acs.orgnih.govOffers an efficient route to diverse five-membered ring-containing molecules. acs.orgnih.gov
Chiral Metal Complexes Asymmetric Intramolecular Cyclopropanation (CAIMCP)Applied to α-diazo-β-keto sulfones. thieme-connect.deHigh enantioselectivity, produces crystalline products. thieme-connect.deApplicable to the synthesis of complex bicyclic and tricyclic systems. thieme-connect.de
Metal Catalysts (for HB) Hydrogen Borrowing CatalysisMediates α-cyclopropanation via an alkylation-displacement sequence. acs.orgDependent on substrate control.Enables a sustainable route to α-cyclopropyl ketones. acs.org

Advanced Computational Approaches for Reaction Design and Optimization

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity, thereby guiding the design of more efficient synthetic processes. For the synthesis of cyclopropyl ketones, computational studies have provided profound insights. For example, systematic investigations into SmI2-catalyzed intermolecular couplings have revealed detailed structure–reactivity relationships. acs.orgnih.govmanchester.ac.uk These studies show that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilizing conjugation effect of the aryl ring, whereas alkyl cyclopropyl ketones exhibit higher barriers for reduction but undergo facile radical trapping due to less steric hindrance. nih.govacs.org

Such computational models can rationalize experimental observations, like the superior reactivity of certain ortho-substituted phenyl cyclopropyl ketones, and predict the viability of new substrates. acs.orgnih.govacs.org Density Functional Theory (DFT) calculations are also used to explore the stabilization effects of different groups on carbene intermediates in cyclopropanation reactions. researchgate.net The application of these advanced computational methods allows researchers to screen potential substrates and catalysts in silico, saving significant time and resources in the laboratory.

The future of reaction design will see an even deeper integration of computational chemistry, with the development of more accurate predictive models for reaction outcomes, transition state energies, and catalyst performance, specifically tailored to the complexities of strained ring systems like cyclopropanes.

Table 3: Applications of Computational Chemistry in Cyclopropyl Ketone Synthesis

Computational MethodFocus of StudyKey InsightsImpact on Research
Systematic Computational Investigation (e.g., DFT) SmI2-catalyzed intermolecular couplings of cyclopropyl ketones. acs.orgnih.govmanchester.ac.ukRevealed structure-reactivity relationships; explained the enhanced reactivity of aryl vs. alkyl cyclopropyl ketones. acs.orgnih.govmanchester.ac.ukAids in the rational design of related coupling reactions by predicting substrate suitability. acs.orgnih.gov
B3LYP/6-31G Calculations Stabilization of carbene intermediates in cyclopropanation. researchgate.netSuggested that cyclopropyl stabilization of carbenes is more effective than beta-trimethylsilyl stabilization. researchgate.netInforms the choice of substrates and reagents for carbene-based cyclopropanation reactions.
Time-Dependent DFT (TD-DFT) Optimization and excitation energy calculations for novel β-amino ketones. researchgate.netProvides insights into molecular properties, vibrational frequencies, and electronic structure. researchgate.netComplements experimental characterization (e.g., UV-Vis, NMR) of newly synthesized compounds.

Integration of High-Throughput Experimentation and Data Science in Discovery of Related Compounds

The discovery of novel compounds related to this compound can be dramatically accelerated by integrating high-throughput experimentation (HTE) and data science. HTE, also known as high-throughput screening (HTS), allows for the parallel execution of a vast number of reactions, making it ideal for catalyst screening, reaction optimization, and library synthesis. sigmaaldrich.com For instance, HTS methods based on fluorescent probes have been developed for the rapid detection of ketones. nih.govcas.cnacs.org These assays, which can be conducted in 96-well plate format, allow for the sensitive monitoring of ketone concentrations, which is invaluable for discovering new enzymes with desired activities or for the directed evolution of existing ones. nih.govcas.cnacs.org

Data science provides the tools to analyze the large datasets generated by HTE and computational studies. Machine learning algorithms can identify complex patterns and build predictive models for chemical properties and reaction outcomes. youtube.com For example, by using libraries of molecular descriptors calculated from a compound's structure, it is possible to predict properties like aqueous solubility. youtube.com This integration of experimental screening and computational analysis creates a powerful discovery cycle: HTE generates massive amounts of data, and data science extracts actionable insights that guide the next round of experiments.

Future efforts will focus on creating fully automated platforms where robotic synthesis and HTE are guided by machine learning models in a closed loop, enabling the rapid discovery and optimization of new cyclopropyl amino ketones with desired properties.

Table 4: High-Throughput and Data Science Methodologies

Technology/MethodApplication AreaDescriptionPotential Impact on Cyclopropyl Amino Ketone Research
Fluorescence-Based HTS Ketone Detection / Enzyme ScreeningUtilizes a chemical probe (e.g., paramethoxy-2-amino benzamidoxime) that reacts with ketones to produce a fluorescent signal. cas.cnacs.orgRapidly screen mutant enzyme libraries for improved activity in synthesizing ketone precursors; optimize reaction conditions. nih.govacs.org
KitAlysis™ HTS Kits Reaction ScreeningPre-weighed catalysts and reagents in a 24-well plate format for rapid screening of cross-coupling reactions (e.g., Buchwald-Hartwig amination). sigmaaldrich.comEfficiently screen catalysts and conditions for the amination step in the synthesis of this compound.
Data Science (Python, RDKit, scikit-learn) Predictive ModelingUses molecular descriptors and machine learning algorithms to predict chemical properties or biological activity from chemical structure. youtube.comPredict properties of novel, unsynthesized cyclopropyl amino ketone derivatives; guide library design for HTS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.